4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile
Overview
Description
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is an organic compound with the molecular formula C10H6BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of a bromine atom and a benzonitrile group makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
It is known that 4-substituted pyrazoles, such as this compound, can act as inhibitors of liver alcohol dehydrogenase .
Mode of Action
As a potential inhibitor of liver alcohol dehydrogenase, it may bind to the enzyme’s active site, preventing the enzyme from catalyzing its normal reactions .
Biochemical Pathways
If it acts as an inhibitor of liver alcohol dehydrogenase, it could impact the metabolism of alcohol and related compounds .
Result of Action
If it acts as an inhibitor of liver alcohol dehydrogenase, it could potentially alter the metabolism of alcohol and related compounds at the cellular level .
Biochemical Analysis
Biochemical Properties
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with liver alcohol dehydrogenase, acting as an inhibitor This interaction is crucial as it can modulate the enzyme’s activity, impacting metabolic processes involving alcohols
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the activity of acetylcholinesterase, suggesting potential neuroprotective properties . These effects can lead to changes in cellular behavior, including alterations in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as liver alcohol dehydrogenase, inhibiting their activity . This inhibition can lead to downstream effects on metabolic pathways and gene expression. Additionally, the compound’s structure allows it to interact with other proteins and nucleic acids, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It primarily affects pathways related to alcohol metabolism due to its inhibitory effects on liver alcohol dehydrogenase This interaction can alter metabolic flux and metabolite levels, impacting overall cellular metabolism
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function, influencing cellular processes and metabolic pathways.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with biomolecules and its effects on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-bromo-1H-pyrazole with 4-cyanobenzyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(4-azido-1H-pyrazol-1-yl)benzonitrile.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler compound with similar reactivity but lacking the benzonitrile group.
4-(4-Chloro-1H-pyrazol-1-yl)benzonitrile: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methyl-1H-pyrazol-1-yl)benzonitrile: Contains a methyl group instead of bromine.
Uniqueness
4-(4-Bromo-1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the bromine atom and the benzonitrile group, which confer distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various chemical and biological applications.
Properties
IUPAC Name |
4-(4-bromopyrazol-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-9-6-13-14(7-9)10-3-1-8(5-12)2-4-10/h1-4,6-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJHOGJNHBJBPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)N2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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